4-(2-Methylphenoxy)phenylboronic acid SMILES and InChI key
4-(2-Methylphenoxy)phenylboronic acid SMILES and InChI key
An In-Depth Technical Guide to 4-(2-Methylphenoxy)phenylboronic acid: Synthesis, Properties, and Application in Suzuki-Miyaura Coupling
Executive Summary
4-(2-Methylphenoxy)phenylboronic acid is a specialized organic reagent that belongs to the versatile class of arylboronic acids. Its unique diaryl ether structure makes it a valuable building block in modern organic synthesis, particularly for the construction of complex molecular architectures prevalent in pharmaceuticals and advanced materials. This guide provides a comprehensive overview of the compound's chemical identifiers, physicochemical properties, a detailed synthetic protocol, and its principal application in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. By elucidating the mechanistic underpinnings and providing practical, field-proven methodologies, this document serves as a critical resource for researchers, chemists, and drug development professionals aiming to leverage this reagent in their synthetic endeavors.
Compound Identification and Physicochemical Properties
Accurate identification and understanding of a reagent's properties are foundational to its effective use. 4-(2-Methylphenoxy)phenylboronic acid is characterized by a phenylboronic acid moiety linked via an ether bridge to an o-tolyl group. This structure imparts specific reactivity and solubility characteristics crucial for its role in organic synthesis.
| Property | Value |
| IUPAC Name | (4-(o-tolyloxy)phenyl)boronic acid |
| Molecular Formula | C₁₃H₁₃BO₃ |
| Molecular Weight | 228.05 g/mol |
| SMILES | Cc1ccccc1Oc2ccc(cc2)B(O)O |
| InChI Key | YJWUPSCFFHNLRT-UHFFFAOYSA-N |
| InChI | InChI=1S/C13H13BO3/c1-10-6-4-5-7-11(10)17-13-8-2-12(3-9-13)14(15)16/h2-9,15-16H,1H3 |
| Appearance | White to off-white crystalline powder (predicted) |
| Solubility | Soluble in polar organic solvents like methanol, THF, and DMSO; poorly soluble in nonpolar solvents and water.[1] |
| pKa | ~8.7 (Predicted, similar to other phenylboronic acids).[2] |
Synthesis and Purification
The synthesis of arylboronic acids typically involves the reaction of an organometallic intermediate with a borate ester, followed by acidic hydrolysis. For 4-(2-Methylphenoxy)phenylboronic acid, a common and effective route begins with the corresponding aryl bromide.
Synthetic Workflow
The transformation from 4-bromo-1-(o-tolyloxy)benzene to the target boronic acid is a two-step process involving metallation and subsequent boronation. This workflow is a cornerstone of organoboron chemistry.
Caption: General synthetic workflow for 4-(2-Methylphenoxy)phenylboronic acid.
Detailed Experimental Protocol
This protocol is adapted from established methods for synthesizing similar diaryl ether boronic acids.[2]
Materials:
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4-Bromo-1-(o-tolyloxy)benzene
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Anhydrous Tetrahydrofuran (THF)
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n-Butyllithium (n-BuLi, 2.5 M in hexanes)
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Triisopropyl borate
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Hydrochloric acid (2 M)
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Ethyl acetate
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
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Reaction Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add 4-bromo-1-(o-tolyloxy)benzene (1.0 eq) and dissolve in anhydrous THF (approx. 0.2 M concentration).
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Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (1.1 eq) dropwise via syringe, ensuring the internal temperature remains below -70 °C. Stir the resulting mixture at -78 °C for 1 hour. The formation of the organolithium intermediate is critical and is favored at low temperatures to prevent side reactions.
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Boronation: To the cold solution, add triisopropyl borate (1.2 eq) dropwise. The borate ester acts as an electrophile, trapping the nucleophilic aryl lithium species. After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir overnight (approx. 12-16 hours).
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Hydrolysis (Workup): Cool the reaction mixture to 0 °C in an ice bath and slowly quench by adding 2 M HCl until the solution is acidic (pH ~1-2). Stir vigorously for 1 hour to ensure complete hydrolysis of the boronate ester.
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Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with water and then with brine.
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Drying and Concentration: Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: The crude solid is typically purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by silica gel column chromatography to yield the final product as a crystalline solid. Reaction progress and purity can be monitored by Thin Layer Chromatography (TLC) or LC-MS.
Core Application: The Suzuki-Miyaura Coupling
The paramount application of 4-(2-Methylphenoxy)phenylboronic acid is as a coupling partner in the Suzuki-Miyaura reaction, a Nobel Prize-winning method for forming carbon-carbon bonds.[3] This reaction is indispensable in both academic and industrial settings for synthesizing biaryls, styrenes, and polyenes.[4][5]
Mechanistic Overview
The reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps are oxidative addition, transmetalation, and reductive elimination.[4]
The Role of the Base: A crucial component is the base (e.g., K₂CO₃, Cs₂CO₃, KOt-Bu), which activates the boronic acid. It facilitates the formation of a more nucleophilic boronate salt [B(OH)₃R]⁻, which is essential for the subsequent transmetalation step.[5][6]
Sources
- 1. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 2. 4-PHENOXYPHENYLBORONIC ACID | 51067-38-0 [chemicalbook.com]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
